1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone
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Overview
Description
1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone is a complex organic compound that features a thiazole ring, a pyridine ring, and a diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents and catalysts, as well as advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism by which 1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may bind to enzymes or receptors, altering their activity and thus influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles share the thiazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide, have comparable chemical properties.
Diethoxyphenyl Compounds: Molecules with the diethoxyphenyl group, like certain ethers, show similar reactivity patterns.
Uniqueness
What sets 1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone apart is the combination of these three distinct functional groups in a single molecule.
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C20H20N2O3S/c1-4-24-18-10-9-14(11-19(18)25-5-2)20-22-17(12-26-20)16-8-6-7-15(21-16)13(3)23/h6-12H,4-5H2,1-3H3 |
InChI Key |
XPWJIARNSQFTFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)C)OCC |
Origin of Product |
United States |
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